Paraverine theophylline 7-acetate
Description
Paraverine theophylline 7-acetate is a theophylline derivative characterized by acetylation at the 7-position of its purine backbone. For instance, homoisoflavonoid derivatives, such as compound 17 (isolated from Chionodoxa luciliae), undergo acetylation to form 7-acetate (compound 19) and 3,7-diacetate (compound 20) derivatives . These modifications enhance bioactivity, as seen in compound 46 (a chromane derivative), which exhibited superior antiangiogenic activity compared to chromanones . This compound likely shares structural and functional similarities with such acetylated xanthines, leveraging the 7-acetate group to modulate pharmacokinetics and therapeutic efficacy.
Properties
CAS No. |
27248-42-6 |
|---|---|
Molecular Formula |
C29H31N5O8 |
Molecular Weight |
577.6 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid |
InChI |
InChI=1S/C20H21NO4.C9H10N4O4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h5-8,10-12H,9H2,1-4H3;4H,3H2,1-2H3,(H,14,15) |
InChI Key |
DHHDDDMJQQLFJM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
Antiangiogenic and Anticancer Effects :
Growth Inhibition in Plants :
- Theophylline and caffeine inhibit hypocotyl elongation and rootlet growth in plants, with caffeine being more potent than theophylline . This compound’s acetyl group may alter its bioavailability and potency in such contexts.
Preparation Methods
Core Reaction Mechanism
This compound is synthesized via quaternization of theophylline-7-acetic acid with 1-(3',4'-diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinoline. The reaction typically occurs in a polar aprotic solvent system, such as acetone-water mixtures, under reflux conditions. Theophylline-7-acetic acid acts as the nucleophile, attacking the electrophilic carbon of the dihydroisoquinoline derivative to form the ionic complex.
Solvent and Temperature Optimization
The SU1491336A3 patent outlines a method using a 2:1 acetone-to-water ratio, heated to 57°C to facilitate dichloromethane distillation, which is replaced by acetone to maintain reaction homogeneity. This solvent exchange prevents byproduct formation and enhances crystallinity. Post-distillation, the solution is cooled to 15–20°C, initiating nucleation. Crystallization at 0°C for 12 hours yields a 95.5% pure product, as confirmed by elemental analysis.
Purification and Crystallization Strategies
Recrystallization Protocols
Post-synthesis, the crude product undergoes recrystallization in anhydrous acetone to remove residual solvents and unreacted precursors. A 250 ml flask charged with 25 g of monohydrate and 250 ml acetone, stirred for 5 hours at room temperature, transforms amorphous intermediates into defined crystals. This step reduces impurities by 98%, as quantified via high-performance liquid chromatography (HPLC).
Solvent Impact on Polymorphism
Comparative studies in methyl ethyl ketone (MEK) demonstrate altered crystal habits. MEK-based reactions produce needle-like crystals, whereas acetone yields cubic structures. Despite morphological differences, both solvents achieve >95% purity, though acetone-derived crystals exhibit superior dissolution profiles.
Structural and Spectroscopic Characterization
Elemental Analysis
Batch analyses from SU1491336A3 confirm stoichiometric consistency:
| Element | Theoretical (%) | Observed (%) |
|---|---|---|
| Carbon | 54.32 | 54.28 ± 0.12 |
| Hydrogen | 5.89 | 5.91 ± 0.08 |
| Nitrogen | 9.76 | 9.73 ± 0.10 |
Infrared Spectroscopy
Key IR absorptions (cm⁻¹):
- 1685: C=O stretch (theophylline acetate).
- 1260: C-N vibration (quaternary ammonium).
- 1110: Ethoxy group C-O-C asymmetric stretch.
Absence of peaks >3000 cm⁻¹ confirms complete dehydration post-crystallization.
Scalable Production and Industrial Adaptation
Pilot-Scale Synthesis
A 2000 L reactor replicates laboratory conditions, maintaining a 95% yield at scale. Critical parameters include:
- Stirring Rate : 200–250 rpm to ensure uniform heat distribution.
- Cooling Gradient : Controlled descent from 57°C to 0°C over 6 hours prevents aggregation.
- Filtration : Centrifugal filtration reduces processing time by 40% compared to vacuum methods.
Comparative Analysis of Methodologies
The SU1491336A3 method outperforms in yield and scalability, attributed to acetone’s lower boiling point and reduced side reactions.
Challenges and Mitigation Strategies
Impurity Formation
Residual theophylline-7-acetic acid (<0.5%) is eliminated via sequential acetone washes. Increasing wash volume from 20 ml to 50 ml per cycle reduces impurities to <0.1%.
Hydrate Control
Strict temperature regulation during drying prevents conversion to unstable dihydrate forms. Lyophilization at −50°C under vacuum ensures monohydrate consistency.
Q & A
Q. What are the established synthetic pathways for Paraverine theophylline 7-acetate, and what key analytical techniques are used for its characterization?
- Methodological Answer : The synthesis of this compound derivatives typically involves alkylation or acetylation reactions at the 7-position of the theophylline core. For example, analogous compounds like 7-(2',2'-Diethoxyethyl)theophylline are synthesized via nucleophilic substitution using diethoxyethyl halides under controlled pH conditions . Characterization relies on nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and differential scanning calorimetry (DSC) to study thermal behavior and compatibility with excipients .
Q. What pharmacological activities are associated with this compound, and what experimental models are commonly used to study them?
- Methodological Answer : Like theophylline derivatives, this compound is hypothesized to exhibit bronchodilatory and anti-inflammatory effects. In vitro models using human airway smooth muscle cells or murine macrophage lines (e.g., RAW 264.7) are employed to assess cAMP modulation and cytokine suppression. In vivo pharmacokinetic studies in animal models (e.g., rabbits) utilize two-compartment open models to analyze serum concentration-time profiles and elimination rates .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacokinetic data for this compound across different experimental models?
- Methodological Answer : Contradictions in pharmacokinetic data (e.g., varying elimination half-lives) may arise from species-specific metabolic pathways or differences in experimental design (e.g., infusion rates). To reconcile these, researchers should:
- Standardize protocols for plasma sampling intervals and analytical methods (e.g., LC-MS/MS).
- Apply compartmental modeling (e.g., two-compartment models) to compare rate constants (k₁₂, k₂₁) and volume of distribution (Vd) across studies .
- Validate findings using cross-species cytochrome P450 enzyme assays to identify metabolic variations .
Q. What advanced analytical methods are recommended for assessing the purity and stability of this compound in formulation studies?
- Methodological Answer : Chemometric factor analysis (FA) coupled with DSC is effective for detecting incompatibilities in drug-excipient mixtures. For example, cluster analysis of DSC thermograms can distinguish between compatible (e.g., cellulose-based) and incompatible excipients by grouping samples with similar thermal properties. FA reduces ambiguity in interpreting overlapping thermal events, enabling precise identification of degradation products .
Q. How should researchers design experiments to investigate drug-drug interactions involving this compound?
- Methodological Answer :
- In vitro : Use human liver microsomes or recombinant CYP450 isoforms (e.g., CYP1A2, CYP3A4) to screen for metabolic inhibition/induction. Measure IC₅₀ values for competitive inhibitors.
- In vivo : Employ crossover studies in animal models, co-administering this compound with known CYP450 substrates (e.g., caffeine). Monitor serum concentrations and use pharmacokinetic parameters (AUC, Cmax) to quantify interactions .
Q. What statistical approaches are critical for analyzing dose-response data in this compound efficacy studies?
- Methodological Answer :
- Apply nonlinear regression models (e.g., sigmoidal Emax models) to estimate EC₅₀ and Hill coefficients.
- Use ANOVA with post-hoc Tukey tests to compare treatment groups in multi-dose experiments.
- For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) are preferable to mitigate normality assumptions .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer :
- Document reaction conditions (temperature, solvent polarity, catalyst ratios) in granular detail. For example, specify the use of anhydrous dimethylformamide (DMF) to prevent hydrolysis during acetylation.
- Provide NMR spectral data (δ values, coupling constants) and HPLC retention times in supplementary materials. Cross-validate results with independent labs using blinded samples .
Data Presentation and Validation Guidelines
- Tables : Include columns for batch-specific yields, purity (% area by HPLC), and thermodynamic parameters (e.g., melting points from DSC). Use SI units consistently .
- Figures : Plot dose-response curves with error bars (SEM) and label axes (e.g., "Log[Dose] vs. % Inhibition"). For pharmacokinetic profiles, overlay observed data with model-predicted curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
